molecular formula C6H5FO4 B083604 2-Fluoromuconic acid CAS No. 10318-01-1

2-Fluoromuconic acid

Cat. No. B083604
CAS RN: 10318-01-1
M. Wt: 160.1 g/mol
InChI Key: PTYIDKBTGREHJW-TZFCGSKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoromuconic acid is a chemical compound that is widely used in scientific research. It is a derivative of muconic acid, which is an important intermediate in the metabolism of benzene. 2-Fluoromuconic acid has a variety of applications in biochemical and physiological research, including the study of enzyme kinetics, metabolic pathways, and the effects of environmental toxins on cellular processes.

Scientific Research Applications

2-Fluoromuconic acid has a wide range of applications in scientific research. One of its primary uses is in the study of enzyme kinetics. The compound is often used as a substrate for enzymes such as muconic acid decarboxylase, which catalyzes the decarboxylation of muconic acid to form 2-pentenedioic acid. By studying the rate of this reaction in the presence of 2-Fluoromuconic acid, researchers can gain insights into the mechanism of enzyme action and the factors that influence enzyme activity.
Another important application of 2-Fluoromuconic acid is in the study of metabolic pathways. The compound is a key intermediate in the metabolism of benzene, and its synthesis and breakdown are tightly regulated by a number of enzymes. By studying the effects of environmental toxins on these enzymes and their associated pathways, researchers can gain insights into the mechanisms of toxicity and develop strategies for mitigating the effects of exposure.

Mechanism Of Action

The mechanism of action of 2-Fluoromuconic acid is not well understood. However, it is thought to act as a competitive inhibitor of certain enzymes involved in the metabolism of benzene. By binding to these enzymes and blocking their activity, 2-Fluoromuconic acid can disrupt the normal flow of metabolic pathways and lead to the accumulation of toxic intermediates.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Fluoromuconic acid are not well characterized. However, it is known to be a potent inhibitor of certain enzymes involved in the metabolism of benzene, and its effects on cellular processes are likely to be complex and multifaceted.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 2-Fluoromuconic acid is its high solubility in water, which makes it easy to work with in the laboratory. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to the use of 2-Fluoromuconic acid in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results. Additionally, the compound may have off-target effects on other enzymes and cellular processes, which can complicate data analysis.

Future Directions

There are many potential future directions for research on 2-Fluoromuconic acid. One promising area of investigation is the development of new synthetic methods for the compound, which could improve its yield and purity. Another important direction is the study of its effects on cellular processes and the mechanisms underlying these effects. Finally, researchers may also explore the use of 2-Fluoromuconic acid as a tool for studying the metabolism of other toxic compounds and environmental pollutants.

Synthesis Methods

The synthesis of 2-Fluoromuconic acid involves the reaction of muconic acid with fluorine gas. The reaction is typically carried out under anhydrous conditions and requires the use of a strong oxidizing agent such as potassium permanganate or sodium hypochlorite. The yield of the reaction is typically high, and the resulting product is a white crystalline solid that is readily soluble in water.

properties

CAS RN

10318-01-1

Product Name

2-Fluoromuconic acid

Molecular Formula

C6H5FO4

Molecular Weight

160.1 g/mol

IUPAC Name

(2Z,4E)-2-fluorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5FO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1+,4-2-

InChI Key

PTYIDKBTGREHJW-TZFCGSKZSA-N

Isomeric SMILES

C(=C/C(=O)O)\C=C(\C(=O)O)/F

SMILES

C(=CC(=O)O)C=C(C(=O)O)F

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)F

Pictograms

Corrosive; Irritant

synonyms

2-fluoromuconic acid

Origin of Product

United States

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